3-Cyclobutyl-1H-1,2,4-triazole
Overview
Description
3-Cyclobutyl-1H-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring substituted with a cyclobutyl group.
Mechanism of Action
Target of Action
It is known that triazole compounds, in general, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities due to their ability to form hydrogen bonding and bipolar interactions .
Mode of Action
Triazole compounds are known to interact with their targets through various interactions like electrostatic interaction, pi- anion interaction, h-bonding, and van der waals interaction . These interactions allow them to bind with biomolecular targets and improve solubility .
Biochemical Pathways
Triazole compounds are known to exhibit broad biological activities, affecting various biochemical pathways .
Pharmacokinetics
Triazole compounds are generally stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Action Environment
It is known that the reactions involving triazole compounds are generally carried out in vessels or jars of different kinds of materials .
Biochemical Analysis
Biochemical Properties
Triazole compounds, which include 3-Cyclobutyl-1H-1,2,4-triazole, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities .
Cellular Effects
It is known that triazole compounds can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of triazole compounds can vary with different dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1H-1,2,4-triazole typically involves the reaction of cyclobutylamine with hydrazine derivatives under controlled conditions. One common method includes the cyclization of cyclobutyl hydrazine with formamide or its derivatives, leading to the formation of the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized triazole derivatives, reduced triazole compounds, and substituted triazole derivatives .
Scientific Research Applications
3-Cyclobutyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for its ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with different substitution patterns and biological activities.
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness: 3-Cyclobutyl-1H-1,2,4-triazole is unique due to its cyclobutyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for designing novel therapeutic agents .
Properties
IUPAC Name |
5-cyclobutyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5(3-1)6-7-4-8-9-6/h4-5H,1-3H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXDCSDPNPVZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597777 | |
Record name | 5-Cyclobutyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-93-4 | |
Record name | 5-Cyclobutyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyclobutyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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